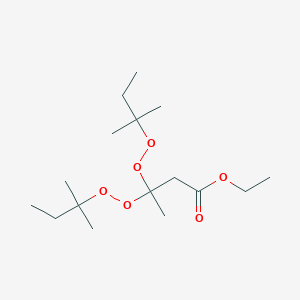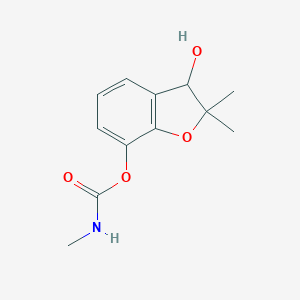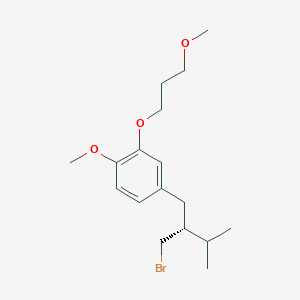
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Descripción general
Descripción
The compound "2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene" is a complex organic molecule that may be related to various research areas, including the synthesis of coenzyme Q homologs and analogs, as well as the study of molecular structures and chemical reactions. The compound features a methoxybenzene core with additional functional groups that could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of complex methoxybenzene derivatives often involves multiple steps, including bromination, methylation, and other functional group transformations. For instance, the preparation of tetramethoxy methylbenzene derivatives can be achieved through bromination using a mild brominating agent and subsequent chloromethylation followed by reductive dehalogenation with good yields . Similarly, the synthesis of related compounds may involve the cleavage of certain precursors, such as 2-hydroxy-2-methylbut-3-yn-4-ylbenzenes, using water-miscible reagents . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of methoxybenzene derivatives can be influenced by the presence of electron-donating or -withdrawing groups. For example, bromination reactions of dimethyl methoxybenzene derivatives are strongly affected by the electronegativity of the benzyl substituent, leading to various bromination products . The compound , with its bromomethyl and methoxy groups, may undergo similar electrophilic aromatic substitution reactions. Additionally, the presence of a methoxy group can lead to O-demethylation reactions, as observed in the metabolism of synthetic cannabimimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzene derivatives are determined by their molecular structure. For instance, the electrochemical properties of tetramethoxybenzene analogs have been characterized for their potential use in Li-ion batteries, indicating that substitution patterns can affect the redox behavior and stability . The target compound's properties, such as solubility, melting point, and reactivity, would be influenced by its functional groups and overall molecular architecture.
Aplicaciones Científicas De Investigación
Photovoltaic Applications
- Functional Group Addition in Solar Cells : An analogue of 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene, namely MDN-PCBM, was synthesized and evaluated for photovoltaic performance in polymer solar cells (PSCs). It exhibited higher power conversion efficiency and open-circuit voltage compared to traditional PCBM, suggesting its potential as a promising new acceptor in high-performance PSCs (Jin et al., 2016).
Supramolecular Chemistry
- Assembly of Tetracarboxyl-Cavitand and Tetra(3-pyridyl)-cavitand : In a study involving related methoxybenzene compounds, guest- or solvent-induced assembly of a tetracarboxyl-cavitand and a tetra(3-pyridyl)-cavitand into a heterodimeric capsule was observed. The study demonstrated the encapsulation and orientation control of various guests, indicating the potential of such compounds in the development of molecular containers and transporters (Kobayashi et al., 2003).
Organic Synthesis and Catalysis
- Arylation Catalysis for Fragrance Synthesis : A compound similar to 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene was used in a catalyzed coupling reaction to produce floral fragrances. This suggests its potential use in the synthesis of complex organic molecules, including those with commercial applications in the fragrance industry (Scrivanti et al., 2008).
Materials Science
- Synthesis of Poly(p-phenyleneethynylene)s with Bulky Groups : Research into related methoxybenzene compounds led to the development of polymers with high gas permeability. Such compounds could be explored for applications in gas separation technologies or as membrane materials (Sakaguchi et al., 2011).
Propiedades
IUPAC Name |
4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJBMWOVLFPLFP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462476 | |
| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene | |
CAS RN |
172900-69-5 | |
| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



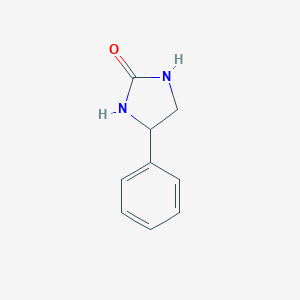
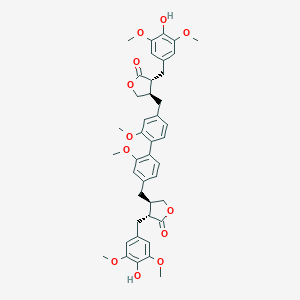
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
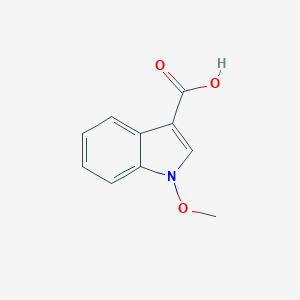
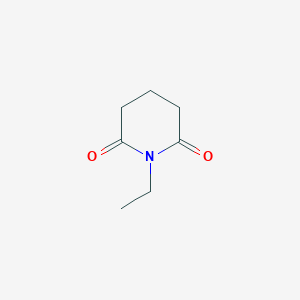
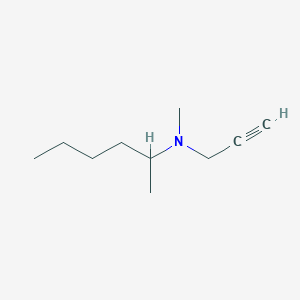
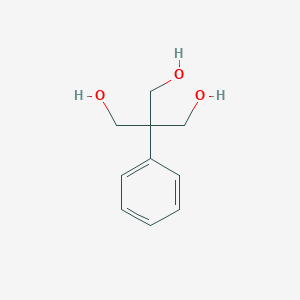
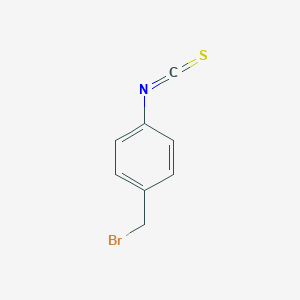
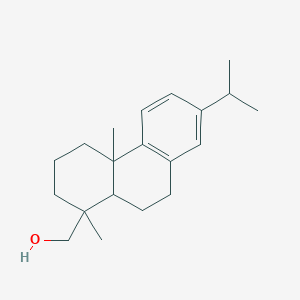
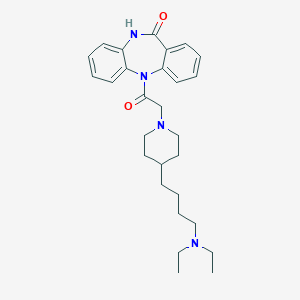
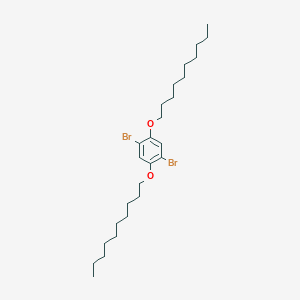
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
